MBP146-78 Exhibits >330-Fold Higher Potency Against PKG Compared to KT5823
MBP146-78 demonstrates significantly greater potency against cGMP-dependent protein kinase (PKG) compared to the widely used PKG inhibitor KT5823. In vitro enzymatic assays show MBP146-78 inhibits Eimeria tenella PKG with an IC50 of 0.7 nM , whereas KT5823 exhibits an IC50 of 234 nM against PKG under comparable conditions [1]. This represents an approximately 334-fold difference in inhibitory potency.
| Evidence Dimension | In vitro PKG enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.7 nM (Eimeria tenella PKG) |
| Comparator Or Baseline | KT5823: IC50 = 234 nM (PKG) |
| Quantified Difference | ~334-fold higher potency for MBP146-78 |
| Conditions | Enzymatic assays using purified or recombinant PKG; specific buffer conditions not fully detailed in vendor datasheets. |
Why This Matters
The substantially higher potency of MBP146-78 allows for complete target engagement at lower concentrations, minimizing off-target effects and improving experimental signal-to-noise ratios in PKG-dependent signaling studies.
- [1] Adooq Bioscience. KT 5823 Product Datasheet. Adooq, 2026. View Source
